glucagon receptor antagonists-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon receptor antagonists-2 are a class of compounds designed to inhibit the action of glucagon, a hormone involved in regulating blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve overall glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 4-formylbenzoic acid, which is prepared through the oxidation of aldehydes using a copper catalyst and oxygen . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Glucagon receptor antagonists-2 undergo various chemical reactions, including:
Oxidation: Conversion of intermediates to the final product using oxidizing agents.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the activity and selectivity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Copper catalysts, oxygen.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substituents: Various alkyl and aryl groups introduced through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions are the final this compound compounds, which are characterized by their ability to inhibit the glucagon receptor effectively .
Scientific Research Applications
Glucagon receptor antagonists-2 have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glucagon receptor antagonists-2 involves binding to the glucagon receptor and preventing glucagon from exerting its effects. This inhibition leads to a decrease in hepatic glucose production and an overall reduction in blood glucose levels . The molecular targets include the glucagon receptor, which is a G-protein-coupled receptor, and the downstream signaling pathways involved in glucose metabolism .
Comparison with Similar Compounds
Glucagon receptor antagonists-1: Another class of compounds targeting the glucagon receptor but with different chemical structures and properties.
Glucagon-like peptide-1 receptor agonists: Compounds that activate the glucagon-like peptide-1 receptor, leading to different physiological effects compared to glucagon receptor antagonists.
Uniqueness: Glucagon receptor antagonists-2 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity makes them particularly effective in lowering blood glucose levels with minimal side effects .
Biological Activity
Glucagon receptor antagonists (GCGR antagonists) represent a promising therapeutic approach for managing diabetes, particularly Type 2 Diabetes Mellitus (T2DM). These compounds inhibit the action of glucagon, a hormone that increases blood glucose levels, thus providing a mechanism to improve glycemic control. This article delves into the biological activity of glucagon receptor antagonists-2, focusing on their mechanisms, efficacy in clinical studies, and potential for therapeutic use.
Glucagon operates through the glucagon receptor (GCGR), a G-protein coupled receptor that stimulates hepatic glucose production. When glucagon binds to GCGR, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. This process enhances gluconeogenesis and glycogenolysis in the liver, raising blood glucose levels. GCGR antagonists block this pathway, thereby reducing glucose output from the liver and improving overall glucose homeostasis.
Research Findings
Recent studies have highlighted the effectiveness of various GCGR antagonists in preclinical and clinical settings. Here are some notable findings:
- Peptide-based Antagonists : Research involving peptide-based GCGR antagonists such as desHis^1Pro^4Glu^9-glucagon has demonstrated significant metabolic benefits in insulin-resistant models. Sustained administration led to improved oral glucose tolerance and decreased circulating glucagon levels in diabetic mice .
- Small Molecule Antagonists : A series of novel small molecule GCGR antagonists have shown promise in reducing glucagon-induced cAMP production and hepatic glucose output. For instance, compound 7aB-3 effectively inhibited glucagon-induced glucose increases during glucose tolerance tests .
- Clinical Trials : Several GCGR antagonists have progressed to clinical trials. MK-0893 and MK-3577 demonstrated robust glucose-lowering effects but were associated with adverse effects like increased LDL cholesterol. LY2409021 showed significant reductions in blood glucose and HbA1c levels with a lower risk of hypoglycemia .
Case Study 1: Efficacy of MK-0893
In a phase II trial involving patients with T2D, MK-0893 was administered as monotherapy. Results indicated a significant reduction in fasting plasma glucose and HbA1c levels compared to baseline measurements. However, participants experienced elevated liver enzymes, prompting caution for further development .
Case Study 2: Impact of desHis^1Pro^4Glu^9-glucagon
A study on desHis^1Pro^4Glu^9-glucagon reported improvements in insulin secretion and beta-cell mass recovery in diabetic mouse models subjected to islet stress. The findings suggest that sustained GCGR antagonism can restore beta-cell function and enhance insulin sensitivity .
Data Summary
The following table summarizes key findings from various studies on glucagon receptor antagonists:
Study/Compound | Type | Key Findings | Clinical Relevance |
---|---|---|---|
DesHis^1Pro^4Glu^9-glucagon | Peptide | Improved glucose tolerance; decreased circulating glucagon | Potential for diabetes management |
Compound 7aB-3 | Small Molecule | Inhibited glucagon-induced cAMP; improved glucose tolerance | Promising for T2D treatment |
MK-0893 | Small Molecule | Significant reduction in HbA1c; increased LDL cholesterol | Effective but requires monitoring |
LY2409021 | Small Molecule | Reduced blood glucose with lower hypoglycemia risk | Favorable profile for T2D patients |
Properties
IUPAC Name |
5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVVPOIGFSNHM-VLIAUNLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.